Cas no 2229535-85-5 (2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene)

2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene
- 2229535-85-5
- EN300-1975591
- 2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene
-
- インチ: 1S/C10H10ClNO3/c1-7(6-11)9-5-8(15-2)3-4-10(9)12(13)14/h3-5H,1,6H2,2H3
- InChIKey: KKODFSPGAONNMJ-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1C=C(C=CC=1[N+](=O)[O-])OC
計算された属性
- 精确分子量: 227.0349209g/mol
- 同位素质量: 227.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- XLogP3: 3.1
2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975591-0.1g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1975591-0.5g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1975591-0.05g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1975591-5g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1975591-1.0g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1975591-5.0g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1975591-10.0g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-1975591-1g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1975591-2.5g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1975591-0.25g |
2-(3-chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene |
2229535-85-5 | 0.25g |
$906.0 | 2023-09-16 |
2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzeneに関する追加情報
Comprehensive Analysis of 2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene (CAS No. 2229535-85-5)
The compound 2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene (CAS No. 2229535-85-5) is a specialized aromatic nitro derivative with a unique molecular structure. Its chemical formula features a methoxy group at the 4-position and a nitro group at the 1-position of the benzene ring, coupled with a 3-chloropropenyl side chain. This configuration grants the molecule distinct electronic and steric properties, making it a subject of interest in organic synthesis and material science applications.
In recent years, researchers have explored the potential of nitroaromatic compounds like 2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene in photodynamic therapy and organic electronics. The compound's electron-withdrawing nitro group and electron-donating methoxy group create a push-pull system that could be valuable in designing non-linear optical materials (NLO materials). This aligns with current trends in sustainable energy, where such compounds are investigated for organic photovoltaics and light-emitting diodes (OLEDs).
The synthesis of CAS 2229535-85-5 typically involves electrophilic aromatic substitution reactions, with careful control of reaction conditions to achieve optimal yield. Modern green chemistry approaches emphasize solvent-free or water-mediated reactions for such syntheses, reducing environmental impact. Analytical characterization often employs HPLC-MS and NMR spectroscopy, with particular attention to the olefinic proton signals in the 1H NMR spectrum between 5.5-6.5 ppm.
From a safety perspective, proper handling of 2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene requires standard laboratory precautions. While not classified as hazardous under normal conditions, its nitroaromatic structure suggests potential sensitivity to light and heat. Storage recommendations include amber glass containers at controlled temperatures, with particular attention to compatibility with common polymer materials used in lab equipment.
The commercial availability of CAS 2229535-85-5 remains limited, reflecting its status as a research-grade chemical. Current pricing data suggests it falls into the premium category of fine chemicals, with purity standards typically exceeding 97% for most applications. Quality control parameters focus on residual solvent content and isomeric purity, particularly regarding the position of the chloropropenyl group.
Emerging applications for this compound include its use as a building block in pharmaceutical intermediates, particularly for heterocyclic compounds with potential biological activity. The chloroalkene moiety offers opportunities for cross-coupling reactions, while the nitro group can be reduced to amines or converted to other functional groups. These transformations make 2229535-85-5 valuable for combinatorial chemistry approaches in drug discovery.
Environmental fate studies of similar nitrobenzene derivatives suggest moderate persistence in soil systems, with biodegradation rates influenced by the substitution pattern. The methoxy group in 2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene may enhance solubility compared to unsubstituted nitrobenzenes, affecting its environmental partitioning. These considerations are increasingly important in developing green chemistry protocols for its synthesis and applications.
Recent patent literature reveals growing interest in CAS 2229535-85-5 for specialized applications. One notable example includes its use in creating liquid crystal materials with unique dielectric properties. The compound's dipolar character and molecular anisotropy make it suitable for designing advanced functional materials with tunable electronic properties.
For researchers working with 2-(3-Chloroprop-1-en-2-yl)-4-methoxy-1-nitrobenzene, proper analytical documentation is essential. Key reference data includes UV-Vis absorption maxima (typically around 270-290 nm in methanol), melting point range (reported between 85-88°C for pure samples), and chromatographic retention times under standard reversed-phase conditions. These parameters facilitate compound identification and purity assessment in various research contexts.
The future research directions for 2229535-85-5 may explore its potential in metal-organic frameworks (MOFs) or as a ligand in coordination chemistry. The compound's multiple functional groups offer diverse coordination possibilities, while its aromatic system could contribute to π-stacking interactions in supramolecular architectures. Such applications align with current interests in molecular engineering and smart materials development.
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